molecular formula C9H10BrNOS B14060936 1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one

1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one

Cat. No.: B14060936
M. Wt: 260.15 g/mol
InChI Key: IWLUSTVKAWYBHW-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative featuring a unique combination of functional groups: an amino (-NH₂) and a mercapto (-SH) group on the phenyl ring, along with a brominated propanone chain. The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups creates a polarized aromatic system, which may influence its reactivity, solubility, and intermolecular interactions.

Spectroscopic characterization (e.g., FT-IR, NMR) would likely reveal key features:

  • NMR: Distinct shifts for the aromatic protons (influenced by -NH₂ and -SH groups) and the bromopropanone chain.
  • FT-IR: Stretching vibrations for C=O (~1700 cm⁻¹), S-H (~2550 cm⁻¹), and N-H (~3300 cm⁻¹).

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-8(12)4-6-3-7(11)1-2-9(6)13/h1-3,13H,4-5,11H2

InChI Key

IWLUSTVKAWYBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CBr)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis

Biological Activity

1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one is an organic compound notable for its unique structural features, including an amino group, a mercapto group, and a bromopropanone moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN2OS
  • Molecular Weight : 260.15 g/mol
  • Key Functional Groups : Amino (-NH2), Mercapto (-SH), and Bromopropanone

The presence of these functional groups allows the compound to interact with various biological targets, influencing metabolic pathways and enzyme functions.

Antimicrobial Activity

Research indicates that 1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one exhibits significant antimicrobial properties. Preliminary studies have shown its efficacy against various bacterial strains, suggesting it may act as a potential antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity through interaction with essential metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) cell lines. The compound's ability to modulate enzyme activity and receptor interactions is crucial for its anticancer effects .

1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one interacts with biological targets through:

  • Enzyme Inhibition : The amino and mercapto groups enhance binding affinity to enzymes, potentially inhibiting their activity.
  • Metal Ion Coordination : The compound can coordinate with metal ions, which may enhance its biological efficacy by stabilizing enzyme-substrate complexes.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial activity of the compound demonstrated that it inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showing effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Klebsiella pneumoniae64

This data indicates a promising potential for development as an antimicrobial agent.

Study on Anticancer Activity

In vitro studies on AML cell lines showed that treatment with 1-(5-Amino-2-mercaptophenyl)-3-bromopropan-2-one resulted in increased apoptosis rates. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment.

Treatment Concentration (µM)Apoptosis Rate (%)
05
1020
5045

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Compound A : (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one ()
  • Structure: A chalcone with a bromophenyl and naphthyl group conjugated via a propenone bridge.
  • Key Differences: Lacks amino and mercapto groups; instead, bromine is the sole electron-withdrawing substituent. Extended conjugation due to the naphthyl group enhances planarity and π-electron delocalization.
  • Spectroscopic Insights :
    • C=O stretching in FT-IR at ~1660 cm⁻¹ (slightly lower than the target compound due to conjugation).
    • UV-Vis absorption maxima at longer wavelengths (~350 nm) compared to the target compound, reflecting enhanced conjugation .
Compound B : (2E)-3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one ()
  • Structure : A dibrominated chalcone with a thiophene ring.
  • Key Differences :
    • Thiophene (a heterocycle) replaces the phenyl ring, altering electron distribution.
    • Dual bromine substituents increase steric bulk and electron-withdrawing effects.
  • Structural Data: Crystal structure analysis reveals shorter C=O bond lengths (1.21 Å) compared to typical propanones (1.23 Å), suggesting stronger polarization .
Compound C : (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide ()
  • Structure : Benzofuran derivative with a bromo substituent and hydrazide functional group.
  • Key Differences :
    • Hydrazide (-CONHNH₂) group introduces hydrogen-bonding capacity distinct from the target compound’s -SH and -NH₂ groups.
    • Benzofuran’s oxygen heteroatom modifies aromaticity and reactivity.

Quantum Chemical Insights

  • Compound A: NBO analysis shows significant charge transfer from the naphthyl ring to the propenone chain, stabilizing the conjugated system .
  • Target Compound: Hypothetically, the amino and mercapto groups would donate electron density to the phenyl ring, countering the electron-withdrawing bromopropanone chain. Fukui function calculations could predict nucleophilic attack sites at the -SH or amino groups.

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